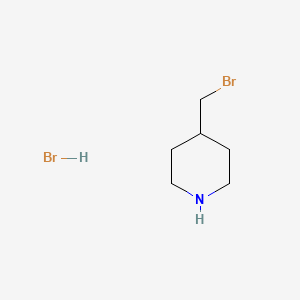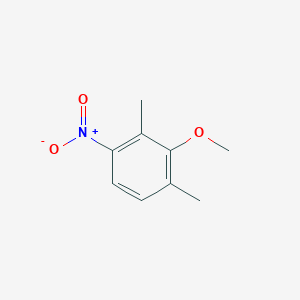
(6-Bromo-1-benzothiophen-2-yl)methanol
Overview
Description
Preparation Methods
The synthetic routes for (6-Bromo-1-benzothiophen-2-yl)methanol typically involve the bromination of 1-benzothiophene followed by a reaction with formaldehyde. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like aluminum chloride. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield .
Chemical Reactions Analysis
(6-Bromo-1-benzothiophen-2-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form (6-Bromo-1-benzothiophen-2-yl)methanone.
Reduction: Reduction reactions can convert it into (6-Bromo-1-benzothiophen-2-yl)methane.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide or amine groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide .
Scientific Research Applications
(6-Bromo-1-benzothiophen-2-yl)methanol has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The exact mechanism of action for (6-Bromo-1-benzothiophen-2-yl)methanol is not well-documented. it is believed to interact with various molecular targets, including enzymes and receptors, through its bromine and hydroxyl functional groups. These interactions can lead to changes in the activity of the target molecules, thereby exerting its effects .
Comparison with Similar Compounds
(6-Bromo-1-benzothiophen-2-yl)methanol can be compared with other similar compounds such as:
6-Bromo-2-methylbenzothiazole: This compound has a similar bromine substitution but differs in the presence of a methyl group instead of a hydroxyl group.
6-Bromo-1-benzothiophen-2-yl)methanone: This compound is an oxidized form of this compound and lacks the hydroxyl group.
The uniqueness of this compound lies in its specific functional groups, which make it versatile for various chemical reactions and research applications .
Properties
IUPAC Name |
(6-bromo-1-benzothiophen-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrOS/c10-7-2-1-6-3-8(5-11)12-9(6)4-7/h1-4,11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGEBIGMLMWYGHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)SC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80544018 | |
| Record name | (6-Bromo-1-benzothiophen-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80544018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374933-76-3 | |
| Record name | (6-Bromo-1-benzothiophen-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80544018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-Bromo-1-[4-(4-chlorophenyl)phenyl]ethanone](/img/structure/B1282821.png)

